N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a fused tetrahydropyrano-pyrazol core linked to a benzo[d]thiazole-2-carboxamide moiety via a methyl bridge. Its structural complexity arises from the cyclopentyl substituent on the pyrazol ring and the bicyclic benzothiazole system.
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-19(20-22-15-7-3-4-8-18(15)27-20)21-11-16-14-12-26-10-9-17(14)24(23-16)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMCWZVYDDIPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with potential biological activities. Its unique molecular structure, featuring a tetrahydropyrano moiety fused with a pyrazole ring and a benzo[d]thiazole group, suggests diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.5 g/mol |
| CAS Number | 1795300-60-5 |
| SMILES | O=C(Cc1cccs1)NCc1nn(C2CCCC2)c2c1COCC2 |
These properties indicate a lipophilic nature due to the cyclopentyl group, which may influence its pharmacokinetics and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, which share structural similarities with the compound . For instance, novel thiazole derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance antimicrobial efficacy.
Anticancer Properties
The anticancer activity of compounds similar to this compound has been investigated in various cancer cell lines. For example, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells . The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in pathogenic processes.
- Receptor Interaction : The compound may interact with cellular receptors that mediate various biological responses.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that contribute to their protective effects against oxidative stress .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against clinically relevant pathogens. The compounds were screened for minimal inhibitory concentration (MIC) values using CLSI guidelines. Results indicated that certain derivatives exhibited potent activity against resistant strains .
Study 2: Anticancer Activity Assessment
In vitro assays conducted on A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that specific modifications to the benzothiazole moiety enhanced cytotoxicity. The study concluded that these compounds could serve as promising candidates for further development in cancer therapeutics .
Study 3: Structure-Activity Relationship Analysis
A comprehensive SAR study of thiazole derivatives demonstrated that structural modifications significantly impacted biological activity. Compounds with electron-withdrawing groups showed increased potency against selected bacterial strains and cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines. Similar compounds have demonstrated selective cytotoxicity against tumorigenic cells while sparing normal cells. Mechanisms of action often involve modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Anticancer Activity Assessment
In vitro assays conducted on A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that specific modifications to the benzothiazole moiety enhanced cytotoxicity. The study concluded that these compounds could serve as promising candidates for further development in cancer therapeutics.
Enzyme Inhibition
Compounds similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide have been identified as inhibitors of specific enzymes involved in pathogenic processes. This property is crucial for developing therapeutic agents targeting diseases characterized by enzyme dysregulation.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity: Compounds with nitro/cyano substituents (–3) often exhibit antimicrobial or anticancer activity .
- Synthetic Challenges: The target’s fused pyrano-pyrazol system may require multi-step orthogonal protection strategies, contrasting with the one-pot syntheses in –3 .
Q & A
Q. What are the standard synthetic routes and critical characterization techniques for this compound?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of pyrazole precursors with thiazole carboxamide derivatives. Key steps include:
- Cyclopentyl group introduction via nucleophilic substitution or coupling reactions.
- Formation of the tetrahydropyrano[4,3-c]pyrazole core using acid-catalyzed cyclization .
- Final coupling with benzo[d]thiazole-2-carboxamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Characterization relies on 1H/13C NMR for structural elucidation, HRMS for molecular weight confirmation, and HPLC for purity assessment (>98%). IR spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. Which biological assays are commonly used to evaluate its pharmacological potential?
Initial screening includes:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity (IC₅₀ values).
- Cell viability assays (MTT or ATP-based) in cancer cell lines to determine cytotoxicity (EC₅₀).
- Anti-inflammatory activity via COX-2 inhibition or cytokine profiling (e.g., IL-6, TNF-α) .
- Antioxidant potential using DPPH radical scavenging assays. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
DoE minimizes trial-and-error by systematically varying parameters:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response variables : Yield, purity, and byproduct formation. A central composite design (CCD) or Box-Behnken matrix identifies optimal conditions. For example, highlights using ANOVA to rank factors affecting cyclization efficiency. Computational tools (e.g., JMP or Minitab) model interactions and predict optimal settings, reducing experimental runs by 40–60% .
Q. How to resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Dynamic equilibria in the pyrazole or thiazole rings alter chemical shifts. Use variable-temperature NMR to detect tautomeric states .
- Impurity interference : HPLC-MS coupled with preparative chromatography isolates minor components for reanalysis.
- Stereochemical ambiguity : X-ray crystallography or NOESY experiments clarify spatial arrangements of cyclopentyl or methyl groups .
Q. What computational strategies predict reactivity and regioselectivity in its derivatives?
- Density Functional Theory (DFT) : Calculates activation energies for proposed reaction pathways (e.g., cyclization barriers) .
- Molecular docking : Screens interactions with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .
- Machine learning : Trains models on existing reaction datasets to predict yields or regioselectivity in new analogs .
Q. How to scale up synthesis while maintaining purity and yield?
Key considerations include:
- Solvent selection : Replace low-boiling solvents (e.g., DCM) with alternatives like ethyl acetate for safer distillation.
- Catalyst recovery : Immobilized catalysts (e.g., polymer-supported EDC) reduce costs and simplify purification .
- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures reaction consistency at larger volumes .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across similar analogs?
Discrepancies may stem from:
- Structural variations : Substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) alter binding kinetics. Compare SAR trends using molecular dynamics simulations .
- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or serum concentrations affect IC₅₀ values. Standardize protocols across labs using reference compounds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
